(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid CAS 878447-60-0 properties
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid CAS 878447-60-0 properties
This guide serves as a definitive technical resource for (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (CAS 878447-60-0), a specialized linker motif critical in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Strategic Linker Architecture for Targeted Protein Degradation
Executive Summary
Compound Identity: (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (CAS 878447-60-0) is a functionalized heterobifunctional linker building block.[1][2] Core Utility: It bridges the gap between E3 ligase ligands and target protein ligands in PROTAC design. Unlike standard PEG chains, the incorporation of the pyrrolidin-2-one (lactam) moiety introduces structural rigidity and polarity without introducing Hydrogen Bond Donors (HBD), thereby optimizing the permeability profile of the final conjugate. Significance: In the "Rule of 5" space for PROTACs (which often violate standard rules), this linker minimizes the entropic penalty of binding by restricting conformational freedom compared to linear PEG chains.
Chemical Identity & Physicochemical Profile[3][4]
The compound is structurally defined as a carboxylic acid tethered to a pyrrolidone ring via an ethoxy spacer. This specific architecture classifies it as a non-nucleophilic, polar spacer .
| Property | Data |
| CAS Number | 878447-60-0 |
| IUPAC Name | 2-[2-(2-Oxopyrrolidin-1-yl)ethoxy]acetic acid |
| Common Name | PROTAC Linker 16; Pyrrolidone-PEG1-Acid |
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.19 g/mol |
| SMILES | O=C(O)COCCN1C(CCC1)=O |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | High in DMSO, DMF, Methanol; Moderate in Water |
| pKa (Acid) | ~3.5–4.0 (Carboxylic acid) |
| H-Bond Donors | 1 (Carboxylic -OH) |
| H-Bond Acceptors | 4 (Acid C=O, Ether O, Lactam C=O, Lactam N) |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The synthesis of CAS 878447-60-0 is best approached via a Williamson Ether Synthesis . The core disconnection occurs at the ether linkage, coupling a commercially available N-hydroxyethyl lactam with an electrophilic acetate equivalent.
Key Precursors:
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Nucleophile: 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP) – Provides the lactam and spacer.
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Electrophile: tert-Butyl bromoacetate – Provides the carboxylate in protected form.
Reaction Mechanism & Workflow
The reaction proceeds via the deprotonation of the primary alcohol on the pyrrolidone side chain, followed by S_N2 attack on the bromoacetate. The final step is acid-mediated deprotection.
Figure 1: Synthetic pathway for CAS 878447-60-0 via Williamson ether synthesis.
Validated Laboratory Protocol
Note: This protocol is designed for 10 mmol scale.
Step 1: Alkylation (Ester Formation)
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Solvation: Dissolve 1-(2-Hydroxyethyl)-2-pyrrolidone (1.29 g, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C.
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Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 480 mg, 12 mmol) portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 min until evolution ceases.
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Addition: Add tert-Butyl bromoacetate (2.34 g, 12 mmol) dropwise.
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Reaction: Allow warming to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:10) or LC-MS.
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Workup: Quench with sat. NH₄Cl (10 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to yield the tert-butyl ester intermediate.
Step 2: Deprotection (Acid Hydrolysis)
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Dissolution: Dissolve the intermediate ester in DCM (10 mL).
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Cleavage: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.
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Reaction: Stir at RT for 2–4 hours.
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Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
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Purification: If necessary, recrystallize from Ether/Hexane or purify via reverse-phase HPLC (Water/Acetonitrile) to obtain CAS 878447-60-0 .
Applications in Drug Discovery (PROTACs)
Linker Design Logic
In PROTAC development, the linker is not merely a connector; it dictates the ternary complex stability (Target-PROTAC-E3). CAS 878447-60-0 offers distinct advantages over standard PEG linkers:
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Entropic Pre-organization: The lactam ring reduces the number of rotatable bonds compared to a linear PEG-4 chain, potentially lowering the entropic cost of binding.
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Permeability: The lactam is a "masked" polar group. It improves solubility without the high desolvation penalty associated with free hydroxyls or amines.
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Metabolic Stability: The ether and lactam bonds are generally resistant to rapid enzymatic hydrolysis in plasma.
Conjugation Workflow
This molecule is typically used as the "Acid" component in amide coupling reactions.
Figure 2: Standard conjugation workflow for attaching the linker to a target ligand.
Handling, Stability & Safety
Storage & Stability
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Hygroscopicity: The compound contains amide and acid functionalities, making it slightly hygroscopic. Store in a desiccator.
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Temperature: Stable at -20°C for long-term storage (2+ years).
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Solvent Compatibility: Avoid storing in protic solvents (MeOH/Water) for extended periods if trace acid/base is present to prevent esterification or decomposition.
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
References
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PubChem Compound Summary . (n.d.). 2-[2-(2-Oxopyrrolidin-1-yl)ethoxy]acetic acid (CID 56965646). National Center for Biotechnology Information. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312. (Contextual grounding for linker chemistry).
